molecular formula C23H32N6O3S2 B029216 Thiohomosildenafil CAS No. 479073-80-8

Thiohomosildenafil

Cat. No. B029216
M. Wt: 504.7 g/mol
InChI Key: BGPSRMUUQQTZFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiohomosildenafil, as reported in the literature, involves modifications to the sildenafil structure to include a thiocarbonyl group in place of the carbonyl group in the pyrimidine ring and various alkyl substitutions on the piperazine ring. These structural changes are significant as they result in compounds with distinct physical and chemical properties compared to sildenafil. For instance, an improved synthesis method for sildenafil and its analogues, including thiohomosildenafil, utilizes chlorosulfonation reactions to achieve high yields of the target compounds, highlighting the synthetic adaptability of these molecules (Reddy et al., 2015).

Molecular Structure Analysis

The molecular structure of thiohomosildenafil has been elucidated through various spectroscopic methods, including high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), ultraviolet (UV), and infrared (IR) spectroscopy. These techniques have confirmed the unique substitution of a sulfur atom in the core structure of the molecule, differentiating it from sildenafil and other related analogues. The structural elucidation of thiohomosildenafil and similar compounds is crucial for the development of analytical methods to detect these substances in health supplements and other products (Zou et al., 2008).

Chemical Reactions and Properties

Thiohomosildenafil, like its parent compound sildenafil, participates in various chemical reactions characteristic of its functional groups. The thiocarbonyl group in thiohomosildenafil, for instance, exhibits different reactivity compared to the carbonyl group in sildenafil, affecting the compound's pharmacological properties and its detection in analytical settings. The presence of the thiocarbonyl group also influences the compound's susceptibility to hydrolysis and other chemical transformations that are relevant for its identification and quantification in complex matrices (Reepmeyer et al., 2009).

Scientific Research Applications

  • Pharmaceutical Analysis

    • Thiohomosildenafil is an analog of aildenafil, which is a potent and highly selective inhibitor of phosphodiesterase 5 . It was found in a dietary supplement marketed for enhancement of sexual function .
    • The compound was isolated by silica gel column chromatography, and its structure was identified by means of 13 C-NMR spectrometry, 1 H-NMR spectrometry, high-resolution MS, and X-ray structure determination .
    • The mass spectra of thiohomosildenafil by UPLC/MS and LC/IT-MS/MS showed mass fragments of m/z 58, 72, and 355, and the mass spectrum by GC/MS showed mass fragments of m/z 56, 72, and 420 . Some of these fragments had low intensities, but they were useful for distinguishing between the two compounds .
  • Food and Drug Safety

    • A propoxyphenyl-linked thiohomosildenafil analogue, one of the sildenafil analogues, was found in an herbal product .
    • It was isolated by semi-preparative high-performance liquid chromatography (HPLC) . The structure was established based on a comparison of chromatographic and spectroscopic behaviour with other sildenafil analogues using HPLC with diode array detection, quadrupole time-of-flight mass spectrometry (Q-TOF/MS), and nuclear magnetic resonance (NMR) spectroscopy .
    • The structure was similar to that of thiohomosildenafil, except that the ethoxy group attached to the phenyl ring was substituted for a propoxy group .

Safety And Hazards

Thiohomosildenafil can cause skin irritation, serious eye irritation, and may cause respiratory issues .

properties

IUPAC Name

5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O3S2/c1-5-8-18-20-21(27(4)26-18)23(33)25-22(24-20)17-15-16(9-10-19(17)32-7-3)34(30,31)29-13-11-28(6-2)12-14-29/h9-10,15H,5-8,11-14H2,1-4H3,(H,24,25,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPSRMUUQQTZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197337
Record name Thiohomosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiohomosildenafil

CAS RN

479073-80-8
Record name Thiohomosildenafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479073-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiohomosildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiohomosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOHOMOSILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80L868CDW0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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